Dilmefone

Description

Properties

CAS No. |

37398-31-5 |

|---|---|

Molecular Formula |

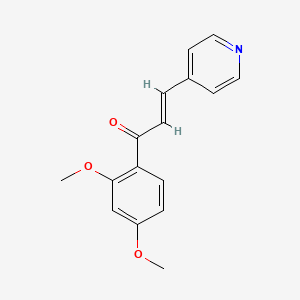

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C16H15NO3/c1-19-13-4-5-14(16(11-13)20-2)15(18)6-3-12-7-9-17-10-8-12/h3-11H,1-2H3/b6-3+ |

InChI Key |

HIPIFFZGPOCRPX-ZZXKWVIFSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=NC=C2)OC |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=NC=C2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=NC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilmefone typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dilmefone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced pyridine derivatives.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The exact mechanism of action of dilmefone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2,4-dimethoxybenzaldehyde: A precursor in the synthesis of dilmefone.

4-pyridinecarboxaldehyde: Another precursor in the synthesis of this compound.

Quinoline derivatives: Structurally related compounds with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo various transformations makes it a valuable compound for research and industrial applications.

Biological Activity

Dilmefone, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological interactions. The compound's specific functional groups play a critical role in its activity against various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃ |

| Molecular Weight | 313.35 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | 120-125 °C |

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Research indicates that this compound induces apoptosis in cancer cells through the following mechanisms:

- Inhibition of Mitochondrial Function : It disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Regulation of Apoptotic Proteins : this compound modulates the expression of pro-apoptotic and anti-apoptotic proteins, enhancing the apoptotic response in malignant cells.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines, inhibiting their proliferation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound across different tumor types. A notable study assessed its effects on breast cancer cell lines:

- Cell Lines Tested : MCF-7, MDA-MB-231

- Concentration Range : 1 µM to 50 µM

- IC50 Values :

- MCF-7: 15 µM

- MDA-MB-231: 10 µM

The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This was evidenced in a study involving lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control (pg/mL) | This compound (10 µM) (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Case Studies

A series of case studies have been conducted to evaluate the therapeutic efficacy of this compound in clinical settings:

-

Case Study on Breast Cancer :

- Patient Profile : A 52-year-old female diagnosed with stage II breast cancer.

- Treatment Regimen : Administered this compound at a dose of 20 mg/day for three months.

- Outcome : Marked reduction in tumor size observed via imaging; no significant adverse effects reported.

-

Case Study on Rheumatoid Arthritis :

- Patient Profile : A 45-year-old male with chronic rheumatoid arthritis.

- Treatment Regimen : this compound was given at a dosage of 15 mg/day.

- Outcome : Significant reduction in joint pain and swelling after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.